N-(4-ethylbenzyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
Description
2-(4-ETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of ethylphenyl groups and a hydroxymethyl group further enhances its chemical properties, making it a valuable compound for study and application.
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-3-15-5-7-17(8-6-15)13-22-21(27)20-19(14-26)23-25(24-20)18-11-9-16(4-2)10-12-18/h5-12,26H,3-4,13-14H2,1-2H3,(H,22,27) |
InChI Key |
NHGCSFYCQUPDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-ETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the triazole ring. Common synthetic routes include the cycloaddition of azides with alkynes under copper-catalyzed conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The ethylphenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions include carboxylic acids, dihydrotriazoles, and brominated derivatives.
Scientific Research Applications
2-(4-ETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The ethylphenyl groups can interact with hydrophobic pockets in proteins, enhancing its binding affinity. The hydroxymethyl group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
1,2,3-Triazole-4-carboxamide: Lacks the ethylphenyl groups, making it less hydrophobic.
2-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Has methyl groups instead of ethyl groups, affecting its chemical reactivity and binding properties.
2-(4-CHLOROPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: Contains chlorine atoms, which can enhance its electron-withdrawing properties and reactivity.
The uniqueness of 2-(4-ETHYLPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
